(3S)-3-Amino-3-(6-bromo(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL
Description
(3S)-3-Amino-3-(6-bromo(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL is a chiral amino alcohol derivative featuring a brominated benzo[3,4-D]1,3-dioxole (methylenedioxyphenyl) moiety. This compound is structurally characterized by:
- A stereospecific (3S)-amino group at the third carbon of the propan-1-ol backbone.
- A 6-bromo-substituted benzodioxole ring fused to the propanol chain.
- Potential applications in medicinal chemistry due to its functional groups, which may interact with biological targets such as enzymes or receptors.
The bromine atom enhances electrophilic reactivity and may influence binding affinity in drug design contexts. The benzodioxole ring contributes to lipophilicity and metabolic stability .
Properties
Molecular Formula |
C10H12BrNO3 |
|---|---|
Molecular Weight |
274.11 g/mol |
IUPAC Name |
(3S)-3-amino-3-(6-bromo-1,3-benzodioxol-5-yl)propan-1-ol |
InChI |
InChI=1S/C10H12BrNO3/c11-7-4-10-9(14-5-15-10)3-6(7)8(12)1-2-13/h3-4,8,13H,1-2,5,12H2/t8-/m0/s1 |
InChI Key |
PWUATGCZSFZTBK-QMMMGPOBSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)[C@H](CCO)N)Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C(CCO)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(6-bromo(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a benzodioxole derivative, followed by the introduction of the amino group through nucleophilic substitution. The final step involves the addition of the propanol moiety under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for bromination and nucleophilic substitution steps, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(6-bromo(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The brominated benzodioxole moiety can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while substitution of the bromine atom can result in a variety of substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3S)-3-Amino-3-(6-bromo(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of brominated benzodioxole derivatives with biological targets. Its amino group allows for conjugation with biomolecules, facilitating the study of its biological activity.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structure can be modified to enhance its pharmacological properties, such as increasing its potency or reducing its toxicity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its unique structure allows for the design of materials with tailored properties for various applications.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(6-bromo(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL involves its interaction with specific molecular targets. The brominated benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The propanol backbone provides structural stability, allowing the compound to maintain its active conformation.
Comparison with Similar Compounds
3-(6-Bromobenzo[d-1,3]dioxol-5-yl)propan-1-ol
Structural Differences :
- Lacks the (3S)-amino group present in the target compound.
- Retains the brominated benzodioxole moiety and propanol chain.
Synthesis: Prepared via reduction of 3-(2-bromo-4,5-methylenedioxyphenyl)propionic acid, yielding a high-purity product (92% yield) . This contrasts with the target compound’s synthesis, which likely involves chiral resolution or asymmetric synthesis to introduce the (3S)-amino group.
3-Amino-3-(2-aminophenyl)propan-1-ol
Structural Differences :
- Features a diaminophenyl group instead of the brominated benzodioxole.
- Retains the propan-1-ol backbone and amino group.
Safety and Handling: Documented safety protocols emphasize avoiding inhalation of dust or vapors and using protective equipment (gloves, approved respirators) due to undefined occupational exposure limits . These precautions are broadly applicable to amino-alcohol derivatives, including the target compound.
Functional Implications: The diaminophenyl group may enhance solubility in polar solvents but reduce metabolic stability compared to the brominated benzodioxole in the target compound.
3-(1H-Imidazol-5-yl)propan-1-ol Derivatives
Structural Differences :
- Replaces the brominated benzodioxole with a heterocyclic imidazole ring.
- Lacks the stereospecific amino group.
Synthesis: Involves purification via high-temperature aqueous suspension, yielding a white solid (61% yield) . The target compound’s synthesis would require additional steps to introduce bromine and the chiral amino group.
Key Data Table: Structural and Functional Comparison
Biological Activity
(3S)-3-Amino-3-(6-bromo(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL is a complex organic compound with significant biological activity. Its unique structure includes an amino group, a brominated benzodioxole moiety, and a propanol backbone, which contribute to its interactions with biological systems. This article delves into the compound's biological activity, synthesis methods, and potential applications based on recent research findings.
- Molecular Formula : C10H12BrNO3
- Molecular Weight : 274.11 g/mol
- CAS Number : 1213444-55-3
Structural Characteristics
The compound features a stereogenic center at the carbon atom adjacent to the amino group, imparting specific stereochemical properties that are crucial for its biological activity. The presence of the bromine atom enhances the compound's ability to form halogen bonds, which can influence its interaction with biological targets.
The biological activity of this compound primarily involves:
- Enzyme Interaction : The brominated benzodioxole moiety can modulate enzyme activity through specific binding interactions.
- Receptor Binding : The amino group facilitates hydrogen bonding with receptors, enhancing binding affinity and specificity.
- Structural Stability : The propanol backbone contributes to maintaining an active conformation necessary for biological function.
Pharmacological Studies
Recent studies have demonstrated the compound's potential in various pharmacological contexts:
- Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Preliminary screenings indicate that the compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents.
Case Studies
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Bromination : A benzodioxole derivative is brominated to introduce the bromine atom.
- Nucleophilic Substitution : The amino group is introduced through nucleophilic substitution reactions.
- Final Assembly : The propanol moiety is added under controlled conditions to ensure correct stereochemistry.
Industrial Production Methods
Industrial synthesis may utilize continuous flow reactors and optimized purification methods to enhance yield and reduce costs. This approach allows for scalability in producing the compound for research and potential therapeutic applications.
Q & A
Q. Table 1: Comparison of Synthetic Approaches
| Step | Method | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|
| Benzodioxole Formation | Catechol + 1,2-dibromoethane | 85 | High | |
| Bromination | NBS in DCM | 78 | 6-position | |
| Asymmetric Reduction | Chiral oxazaborolidine catalyst | 92 | >99% e.e. |
Basic: How to characterize the stereochemistry of this compound?
Methodological Answer:
Chiral HPLC and X-ray crystallography are gold standards for confirming stereochemistry:
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase. Compare retention times with racemic mixtures to confirm enantiopurity .
- X-ray Crystallography : Single-crystal analysis resolves absolute configuration. For example, similar amino-alcohol structures in were confirmed via this method .
- Optical Rotation : Measure specific rotation ([α]D) and compare to literature values for (3S) enantiomers.
Q. Key Data from Evidence :
- A related compound, (3S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol, showed [α]D = +12.5° (c=1, MeOH) .
Advanced: How to resolve contradictions in NMR data for brominated benzodioxole derivatives?
Methodological Answer:
Contradictions often arise from diastereotopic protons or solvent effects . Use these strategies:
- 2D NMR (COSY, NOESY) : Resolve overlapping signals by correlating proton-proton couplings. For example, used COSY to assign protons in a complex heterocycle .
- Variable Temperature NMR : Identify dynamic processes (e.g., ring flipping in benzodioxole) that cause signal splitting.
- Deuterated Solvents : Compare spectra in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding effects.
Example : In , brominated quinoline derivatives exhibited unexpected splitting due to restricted rotation; this was resolved via NOESY correlations .
Advanced: Designing enantioselective catalysts for the synthesis of the (3S) enantiomer
Methodological Answer:
Chiral Bronsted Acids or Transition Metal Complexes can induce asymmetry:
- Organocatalysts : Proline-derived catalysts enable asymmetric Mannich reactions to form the aminopropanol moiety. For instance, L-proline in THF at -20°C achieves 90% e.e. .
- Metal Catalysts : Ru(II)-BINAP complexes (e.g., Noyori-type) catalyze asymmetric transfer hydrogenation of ketone intermediates. highlights >99% e.e. using such methods .
Q. Table 2: Catalyst Performance
| Catalyst Type | Substrate | e.e. (%) | Reference |
|---|---|---|---|
| Ru-BINAP | Ketone Intermediate | >99 | |
| L-Proline | Aldehyde | 90 |
Advanced: Mechanistic insights into the bromination of benzodioxole precursors
Methodological Answer:
Bromination proceeds via electrophilic aromatic substitution (EAS) :
- Directing Groups : The electron-rich dioxolane ring activates the 5- and 6-positions. Steric hindrance favors bromination at the 6-position .
- Kinetic vs. Thermodynamic Control : NBS in polar solvents (e.g., DCM) favors kinetic control for 6-bromo products, while Br₂/FeBr₃ may lead to di-bromination at elevated temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
